Cas no 217487-19-9 (Menadione sodium bisulfite hydrate)

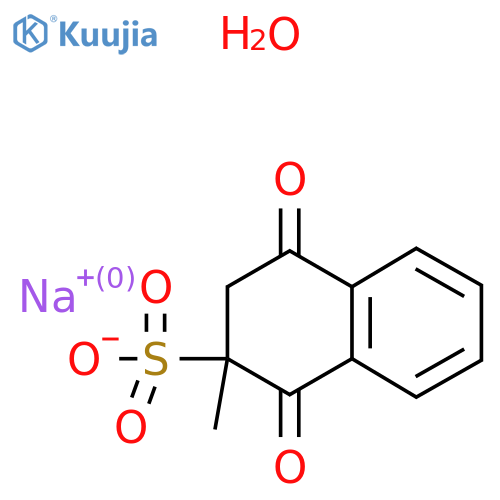

217487-19-9 structure

商品名:Menadione sodium bisulfite hydrate

Menadione sodium bisulfite hydrate 化学的及び物理的性質

名前と識別子

-

- Menadione sodiumdisulfite xhydrate

- sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;hydrate

- Menadione sodium bisulfite hydrate

- SMR000718620

- HMS2230G04

- MLS001304084

- HMS3373F14

- 57414-02-5

- MLS001032074

- 217487-19-9

- sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate hydrate

- Menadione sodium bisulfite, trihydrate

- CHEMBL1473521

- SCHEMBL461612

- 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt, hydrate (1:1:)

-

- インチ: 1S/C11H10O5S.Na.H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;/h2-5H,6H2,1H3,(H,14,15,16);;1H2/q;+1;/p-1

- InChIKey: QXTQSPTXVLMLHQ-UHFFFAOYSA-M

- ほほえんだ: S(C1(C)C(C2C=CC=CC=2C(C1)=O)=O)(=O)(=O)[O-].[Na+].O

計算された属性

- せいみつぶんしりょう: 294.01740352g/mol

- どういたいしつりょう: 294.01740352g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 466

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- ようかいど: DMSO (Slightly), Methanol (Slightly)

Menadione sodium bisulfite hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M218663-50g |

Menadione Sodium Bisulfite Hydrate |

217487-19-9 | 50g |

$ 230.00 | 2023-09-07 | ||

| TRC | M218663-5g |

Menadione Sodium Bisulfite Hydrate |

217487-19-9 | 5g |

$ 65.00 | 2023-09-07 | ||

| TRC | M218663-10g |

Menadione Sodium Bisulfite Hydrate |

217487-19-9 | 10g |

$ 81.00 | 2023-09-07 |

Menadione sodium bisulfite hydrate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

217487-19-9 (Menadione sodium bisulfite hydrate) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬